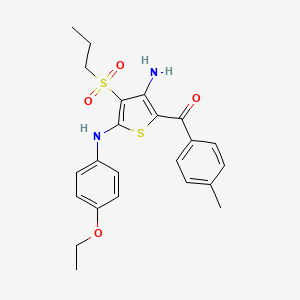
N2-(4-ETHOXYPHENYL)-5-(4-METHYLBENZOYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(4-ETHOXYPHENYL)-5-(4-METHYLBENZOYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE is a useful research compound. Its molecular formula is C23H26N2O4S2 and its molecular weight is 458.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N2-(4-Ethoxyphenyl)-5-(4-methylbenzoyl)-3-(propane-1-sulfonyl)thiophene-2,4-diamine, also known as C902-0694, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of C902-0694 can be described by its molecular formula C23H26N2O4S2. The compound features a thiophene core substituted with various functional groups that contribute to its biological activity. The presence of ethoxy and methylbenzoyl groups enhances its pharmacological properties.
Antimicrobial Activity
Research has indicated that C902-0694 exhibits significant antimicrobial properties. It has been shown to enhance the effectiveness of existing antimicrobial agents when used in combination therapies. This synergistic effect is particularly relevant in treating microbial infections where resistance to standard treatments is prevalent.
Case Study: Synergistic Effects
A study demonstrated that when C902-0694 was combined with traditional antibiotics, there was a marked increase in the inhibition of microbial growth compared to either agent used alone. This suggests a potential for developing new therapeutic strategies that can overcome antibiotic resistance.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that C902-0694 may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of C902-0694. Modifications to the thiophene ring or substituents can significantly alter its biological activity. For instance, variations in the alkyl chain length or the presence of electron-withdrawing groups can enhance its potency against specific cancer cell lines.
Table 1: Biological Activity Summary of C902-0694
Research Findings
- Antimicrobial Efficacy : In vitro studies showed that C902-0694 effectively inhibited several strains of bacteria and fungi, with minimal cytotoxicity to human cells at therapeutic concentrations.
- Anticancer Mechanisms : The compound was found to activate apoptotic pathways in cancer cell lines such as HeLa and MCF-7, leading to increased cell death compared to controls.
- Combination Therapies : Research highlighted the potential for using C902-0694 in combination with established cancer treatments, suggesting enhanced therapeutic outcomes.
Propiedades
IUPAC Name |
[3-amino-5-(4-ethoxyanilino)-4-propylsulfonylthiophen-2-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-4-14-31(27,28)22-19(24)21(20(26)16-8-6-15(3)7-9-16)30-23(22)25-17-10-12-18(13-11-17)29-5-2/h6-13,25H,4-5,14,24H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJCSXVWUDDHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=C(C=C2)C)NC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














